[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol is an organic compound characterized by its unique structure that combines an indane ring system with both an aminomethyl group and a hydroxyl group. This compound is notable for its potential applications in various chemical reactions and fields, including medicinal chemistry and organic synthesis. The presence of both an alcohol and an amine functional group enhances its versatility in synthetic pathways and biological interactions.
The synthesis of [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol can be achieved through several methods:
The molecular structure of [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 177.24 g/mol |
IUPAC Name | [2-(aminomethyl)-1,3-dihydroinden-2-yl]methanol |
InChI | InChI=1S/C11H15NO/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11/h1-4,13H,5-8,12H2 |
Canonical SMILES | C1C2=CC=CC=C2CC1(CN)CO |
[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol can participate in several types of chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Chromium trioxide (CrO3), Potassium permanganate (KMnO4) |
Reduction | Hydrogen gas (H₂) with platinum or palladium catalysts |
Substitution | Various nucleophiles such as halides, thiols, or amines |
The mechanism of action for [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol involves its interaction with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, while the hydroxyl group enhances polar interactions. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects that could be explored in pharmacological contexts .
The physical properties include:
The chemical properties include:
These properties make [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol suitable for various laboratory applications .
[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features enable it to participate in diverse chemical reactions that are valuable in research settings . Additionally, its potential biological activity warrants further investigation for possible therapeutic applications.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3